5-Bromo-4-methoxy-1,3-benzodioxole
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Overview
Description
5-Bromo-4-methoxy-1,3-benzodioxole is an organic compound with the molecular formula C8H7BrO3 It is a derivative of benzodioxole, characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 4th position on the benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methoxy-1,3-benzodioxole typically involves the bromination of 4-methoxy-1,3-benzodioxole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of automated systems and reactors allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methoxy-1,3-benzodioxole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted benzodioxoles depending on the nucleophile used.
Oxidation: Formation of this compound-2-carboxylic acid or this compound-2-aldehyde.
Reduction: Formation of 4-methoxy-1,3-benzodioxole.
Scientific Research Applications
5-Bromo-4-methoxy-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of polymers and materials with specific properties for use in coatings, films, and fibers
Mechanism of Action
The mechanism of action of 5-Bromo-4-methoxy-1,3-benzodioxole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine and methoxy groups can influence the compound’s binding affinity and specificity towards its molecular targets, thereby affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1,3-benzodioxole
- 4-Methoxy-1,3-benzodioxole
- 5-Bromo-1,3-benzodioxole-4-carbaldehyde
Uniqueness
5-Bromo-4-methoxy-1,3-benzodioxole is unique due to the simultaneous presence of both bromine and methoxy substituents on the benzodioxole ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its reactivity and potential biological activities differentiate it from other similar compounds, providing opportunities for novel research and development .
Properties
IUPAC Name |
5-bromo-4-methoxy-1,3-benzodioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-10-7-5(9)2-3-6-8(7)12-4-11-6/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBKQPNOKDTJKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1OCO2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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